molecular formula C10H13BrN4O2 B184295 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione CAS No. 23146-06-7

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

Cat. No. B184295
CAS RN: 23146-06-7
M. Wt: 301.14 g/mol
InChI Key: IXYPCFPAFIVIGP-UHFFFAOYSA-N
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Description

“7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione” is a chemical compound with the CAS Number: 23146-06-7 . It has a molecular weight of 301.14 . The compound is stored at room temperature and is in powder form .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with reagents to form the corresponding isothiocyanate. A copper-catalyzed isothiocyanation of amines with sodium bromodifluoroacetate and sulfur has been established, offering a one-pot synthesis approach that is efficient and functional group-tolerant.


Molecular Structure Analysis

The molecular structure of “7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione” can be analyzed through electron diffraction studies . For related molecules, data have been consistent with the presence of a single conformer, which suggests a specific orientation of the isothiocyanate group relative to the rest of the molecule .


Chemical Reactions Analysis

Isothiocyanates, including “7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione”, participate in various chemical reactions that underscore their versatility in organic synthesis. These reactions can lead to the formation of bioactive molecules and facilitate the construction of complex heterocycles.


Physical And Chemical Properties Analysis

The compound has a melting point of 132-134°C . It is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis of New Ring Systems

  • 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been used in the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems. This compound serves as a precursor in multi-step synthetic routes to create complex purine derivatives (Hesek & Rybár, 1994).

Development of Dihydrothiazolo Purine Diones

  • It has also been instrumental in developing methods for synthesizing 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones, a class of compounds with potential biochemical and pharmaceutical applications (Khaliullin & Klen, 2010).

Antihistaminic Activity

  • The compound has been used in the synthesis of derivatives evaluated for antihistaminic activity. These derivatives have shown potential in inhibiting histamine-induced bronchospasm, which is significant for developing new antihistamines (Pascal et al., 1985).

Formation of Unusual Reaction Products

  • In 2020, researchers discovered that this compound, when reacted with trisamine in certain conditions, produced unexpected products. This finding can contribute to understanding the chemistry of purine derivatives in various conditions (Khaliullin & Shabalina, 2020).

Structural Characterization

  • The structure of various derivatives of 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been characterized, contributing to a deeper understanding of the molecular structures and potential applications of these compounds (Chen et al., 2007).

Bronchodilator Agents

  • Research has been conducted on derivatives of this compound for their potential as bronchodilator agents. These studies are crucial for developing new treatments for respiratory conditions like asthma (Akgün et al., 1998).

Protection in Synthesis

  • The compound is used in conjunction with protective groups like thietanyl in the synthesis of other purine derivatives. This approach is important for creating specific structures while avoiding undesired reactions (Khaliullin et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, N-(3-Bromopropyl)phthalimide, indicates that it is harmful if swallowed and causes skin and eye irritation . It also has specific target organ toxicity, affecting the respiratory system .

properties

IUPAC Name

7-(3-bromopropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O2/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYPCFPAFIVIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177726
Record name 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

CAS RN

23146-06-7
Record name 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Record name 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Record name 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Record name 7-(3-bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Synthesis routes and methods

Procedure details

A solution of theophylline (10.0 g, 0.0555 mol), 1,3-dibromopropane (11.6 ml, 23.1 g, 0.114 mol) and triethylamine (10.5 ml, 7.62 g, 0.0753 mol) in N,N-dimethylformamide (250 ml) was stirred at 60° C. overnight. The stirring was continued one day at room temperature. The solvent was evaporated under reduced pressure. The residue was suspended in CH2Cl2 and water. An emulsion was caused by a fine solid suspended in the mixture. The solid was filtered out and discarded. The aqueous layer was extracted three times with CHCl3. The combined organic layers were dried with MgSO4. Evaporation of the solvent under reduced pressure gave 7-(3-bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (12.8 g, 77% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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